

# A Technical Guide to 1H-Pyrazole-4-carbonitrile: Properties and Synthesis

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## Compound of Interest

Compound Name: 1H-Pyrazole-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1H-Pyrazole-4-carbonitrile**, a key heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and drug development. Its privileged scaffold is integral to the synthesis of a diverse range of biologically active molecules.<sup>[1]</sup> This document outlines its fundamental physicochemical properties and presents a detailed experimental protocol for the synthesis of a representative derivative.

## Physicochemical Properties

The fundamental molecular properties of **1H-Pyrazole-4-carbonitrile** are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Source
Molecular Formula	C4H3N3	<sup>[2]</sup>
Molecular Weight	93.09 g/mol	<sup>[1][2]</sup>
IUPAC Name	1H-pyrazole-4-carbonitrile	<sup>[2]</sup>
CAS Number	31108-57-3	<sup>[1]</sup>
Synonyms	4-Cyanopyrazole	<sup>[2]</sup>

## Applications in Research and Development

The pyrazole nucleus is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3] Notably, successful drugs such as Celebrex® and Viagra® are derived from the pyrazole structure.[3] **1H-Pyrazole-4-carbonitrile** serves as a crucial intermediate for synthesizing more complex, biologically active compounds.[1] Its structure allows for functionalization, enabling the creation of diverse molecular libraries for screening and drug discovery.[4]

## Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

The following is a representative one-pot, three-component reaction for the synthesis of a pyrazole-4-carbonitrile derivative. This method highlights an efficient and environmentally friendly approach using readily available starting materials.[3][5]

Materials:

- Benzaldehyde derivative (1 mmol)
- Malononitrile (1 mmol)
- Phenylhydrazine (1 mmol)
- Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[3]
- Solvent: Water/Ethanol mixture (1:1, 1.0 mL)[3]

Procedure:

- To a test tube, add the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).[3]
- Add the water/ethanol solvent mixture (1.0 mL).[3]
- Stir the mixture at 55 °C using a magnetic stirrer.[3]

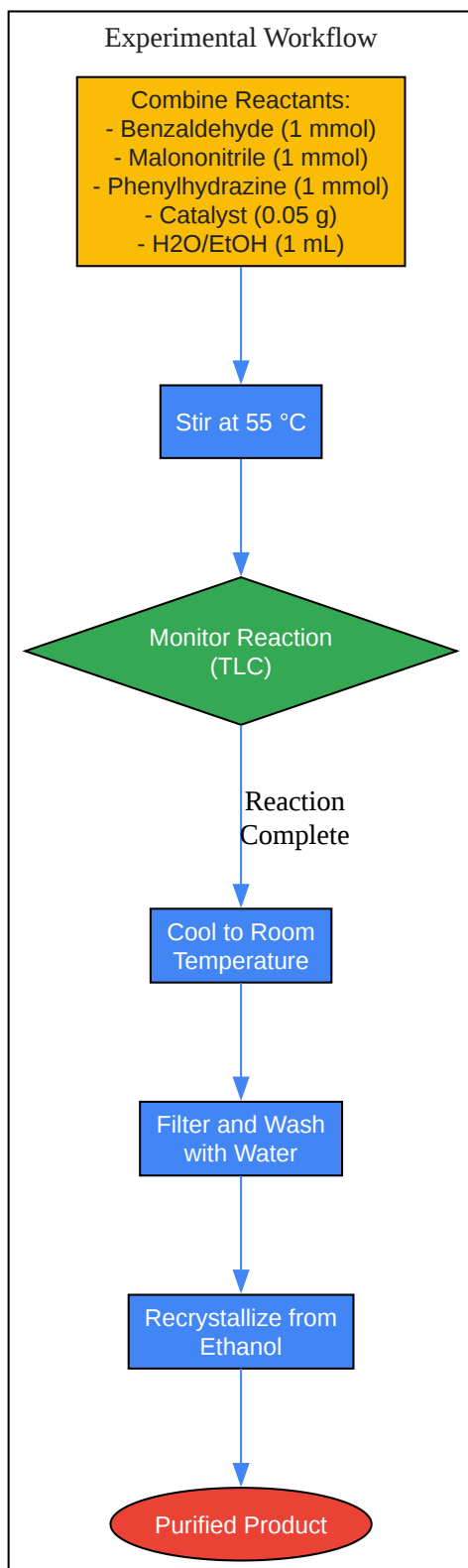
- Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).[\[3\]](#)[\[6\]](#)
- Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.  
[\[6\]](#)
- Filter the solid crude product and wash it with water.[\[5\]](#)
- Recrystallize the product from absolute ethanol to obtain the purified 5-amino-1,3-diphenyl-**1H-pyrazole-4-carbonitrile** derivative.[\[5\]](#)

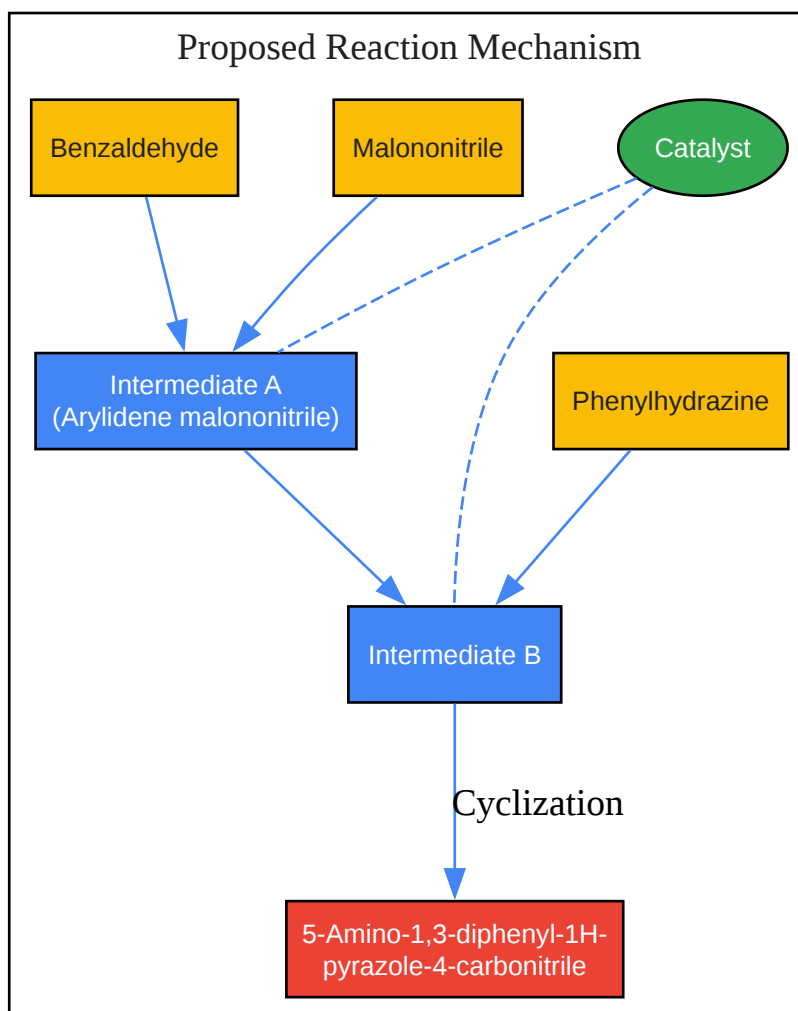
Product Characterization: The final product can be characterized using various spectroscopic methods, including:

- Fourier-Transform Infrared Spectroscopy (FTIR)
- Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR)
- Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR)
- Melting Point Analysis[\[6\]](#)

## Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the synthesis of 5-amino-1,3-diphenyl-**1H-pyrazole-4-carbonitrile** derivatives.





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